molecular formula C20H18F6N2O B8489454 AMG9678

AMG9678

Cat. No.: B8489454
M. Wt: 416.4 g/mol
InChI Key: OGMWZDQYXGKSBP-YVEFUNNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound characterized by the presence of trifluoromethyl groups These groups are known for their significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and metabolic resistance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and specific catalysts to facilitate the formation of the trifluoromethyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification methods are critical factors in ensuring the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

®-1-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups make it a valuable intermediate in the development of fluorinated pharmaceuticals and agrochemicals .

Biology and Medicine

In biology and medicine, ®-1-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is studied for its potential therapeutic properties. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and resistance to degradation .

Mechanism of Action

The mechanism of action of ®-1-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-1-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide apart is its combination of trifluoromethyl groups with the isoquinoline moiety, providing unique chemical and biological properties.

Properties

Molecular Formula

C20H18F6N2O

Molecular Weight

416.4 g/mol

IUPAC Name

(1R)-1-[4-(trifluoromethyl)phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide

InChI

InChI=1S/C20H18F6N2O/c1-12(19(21,22)23)27-18(29)28-11-10-13-4-2-3-5-16(13)17(28)14-6-8-15(9-7-14)20(24,25)26/h2-9,12,17H,10-11H2,1H3,(H,27,29)/t12-,17+/m0/s1

InChI Key

OGMWZDQYXGKSBP-YVEFUNNKSA-N

Isomeric SMILES

C[C@@H](C(F)(F)F)NC(=O)N1CCC2=CC=CC=C2[C@H]1C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

CC(C(F)(F)F)NC(=O)N1CCC2=CC=CC=C2C1C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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